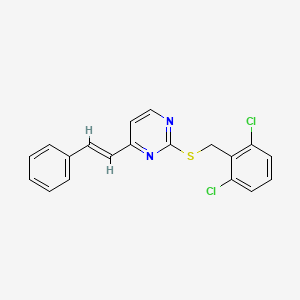
2-((2,6-Dichlorobenzyl)sulfanyl)-4-styrylpyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((2,6-Dichlorobenzyl)sulfanyl)-4-styrylpyrimidine is a chemical compound that has garnered interest due to its unique structural properties and potential applications in various fields of scientific research. The compound features a pyrimidine ring substituted with a styryl group and a sulfanyl group attached to a 2,6-dichlorobenzyl moiety. This combination of functional groups imparts distinct chemical reactivity and biological activity to the compound.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2,6-Dichlorobenzyl)sulfanyl)-4-styrylpyrimidine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Preparation of 2,6-Dichlorobenzyl Chloride: This can be achieved by the chlorination of 2,6-dichlorotoluene using chlorine gas in the presence of a catalyst such as phosphorus pentachloride under controlled temperature conditions.
Formation of 2,6-Dichlorobenzyl Mercaptan: The 2,6-dichlorobenzyl chloride is then reacted with sodium hydrosulfide to form 2,6-dichlorobenzyl mercaptan.
Synthesis of this compound: The final step involves the reaction of 2,6-dichlorobenzyl mercaptan with 4-styrylpyrimidine under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
化学反応の分析
Types of Reactions
2-((2,6-Dichlorobenzyl)sulfanyl)-4-styrylpyrimidine can undergo various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the styryl group or the pyrimidine ring.
Substitution: The chlorine atoms on the benzyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the chlorine atoms.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced derivatives of the styryl group or pyrimidine ring.
Substitution: Substituted benzyl derivatives.
科学的研究の応用
2-((2,6-Dichlorobenzyl)sulfanyl)-4-styrylpyrimidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-((2,6-Dichlorobenzyl)sulfanyl)-4-styrylpyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The sulfanyl group and the styryl group play crucial roles in its binding affinity and specificity. The exact pathways involved depend on the specific biological context in which the compound is used.
類似化合物との比較
Similar Compounds
- 2-((2,6-Dichlorobenzyl)sulfanyl)-1,3-benzothiazole
- 2-((2,6-Dichlorobenzyl)sulfanyl)-1,3-benzothiazol-6-amine
Uniqueness
2-((2,6-Dichlorobenzyl)sulfanyl)-4-styrylpyrimidine is unique due to the presence of both a styryl group and a pyrimidine ring, which are not commonly found together in similar compounds. This unique combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
特性
IUPAC Name |
2-[(2,6-dichlorophenyl)methylsulfanyl]-4-[(E)-2-phenylethenyl]pyrimidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14Cl2N2S/c20-17-7-4-8-18(21)16(17)13-24-19-22-12-11-15(23-19)10-9-14-5-2-1-3-6-14/h1-12H,13H2/b10-9+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBDMKQRHRLSPJS-MDZDMXLPSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC2=NC(=NC=C2)SCC3=C(C=CC=C3Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C2=NC(=NC=C2)SCC3=C(C=CC=C3Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14Cl2N2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(benzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)cyclohexanecarboxamide hydrochloride](/img/structure/B2407420.png)
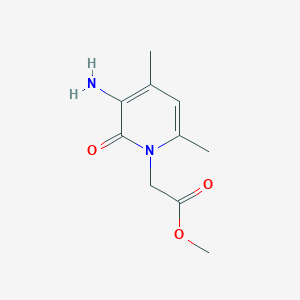
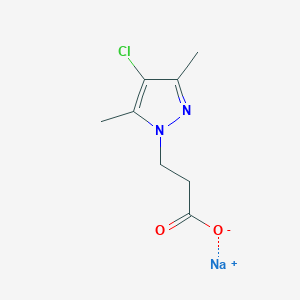
![6-methoxy-N-[4-(trifluoromethoxy)phenyl]pyridazine-3-carboxamide](/img/structure/B2407427.png)


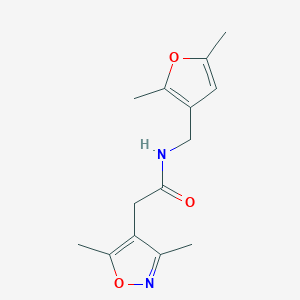
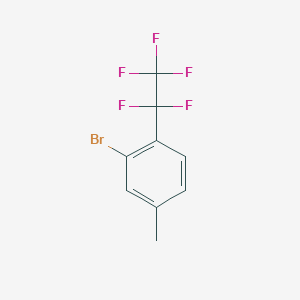
![(E)-1-[2-(3-chlorophenyl)-1,3-thiazol-5-yl]-3-(dimethylamino)-2-propen-1-one](/img/structure/B2407434.png)
![potassium1-[carbamoyl(hydroxy)amino]formamide(dicarbamoylamino)olate](/img/structure/B2407436.png)
![1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(furan-2-yl)-N-(3-methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2407437.png)

![7-(4-fluorophenyl)-1-methyl-3-(2-methylallyl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2407442.png)

